

Application Notes and Protocols for SR3335 in in vitro Cell Culture Experiments

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Compound of Interest

Compound Name: SR3335

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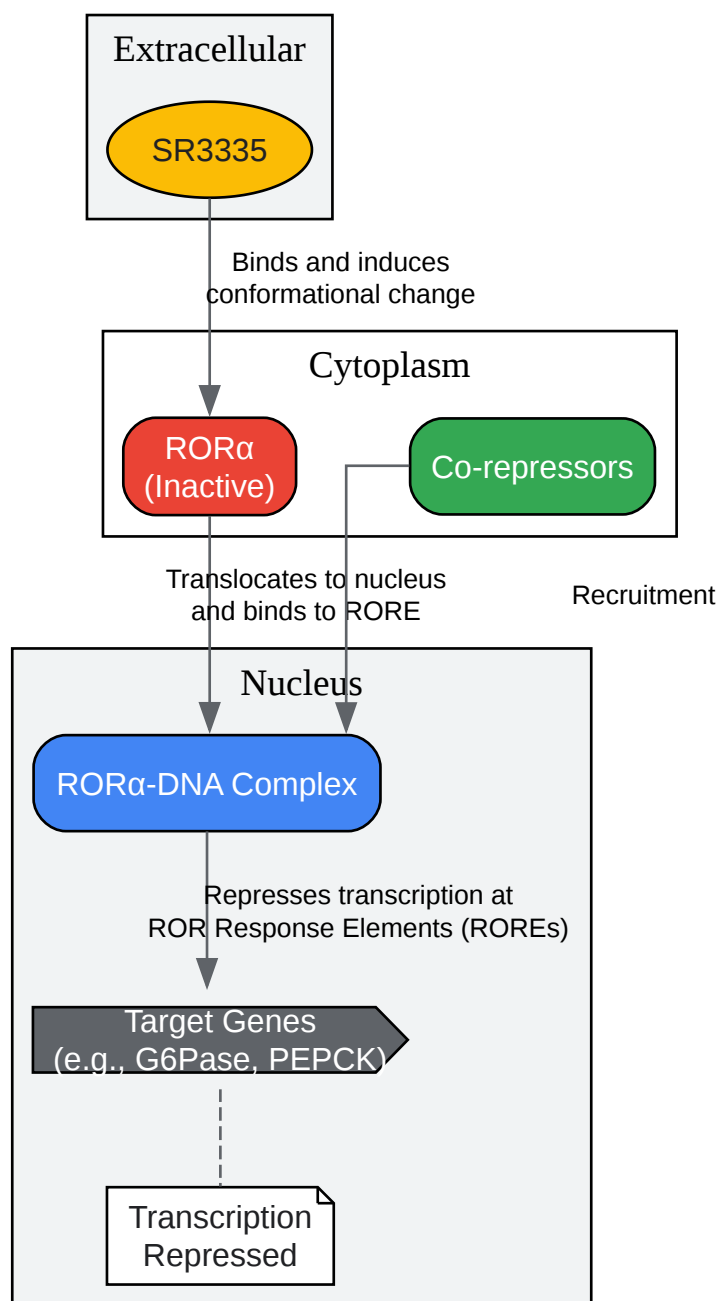
Introduction

SR3335, also known as ML-176, is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor Alpha (ROR α).^{[1][2][3]} ROR α is a nuclear receptor that plays a crucial role in regulating metabolism, circadian rhythm, and inflammation.^{[1][3]} **SR3335** binds directly to the ligand-binding domain of ROR α , leading to the suppression of its transcriptional activity.^{[1][2]} This makes **SR3335** a valuable chemical tool for investigating the physiological and pathological functions of ROR α in vitro and in vivo. These application notes provide detailed protocols for the use of **SR3335** in cell culture experiments to study its effects on ROR α signaling and downstream cellular processes.

Mechanism of Action

SR3335 functions as a selective partial inverse agonist of ROR α .^{[1][2]} It competitively binds to the ROR α ligand-binding domain, displacing potential endogenous agonists and inducing a conformational change in the receptor. This change reduces the receptor's ability to recruit coactivators, thereby repressing the transcription of ROR α target genes. Notably, **SR3335** has been shown to suppress the expression of genes involved in hepatic gluconeogenesis, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).^{[1][2]}

Signaling Pathway Diagram



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Caption: **SR3335** binds to RORα, promoting the recruitment of co-repressors and repressing target gene transcription.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **SR3335** in in vitro assays.

Table 1: Binding Affinity and Potency of **SR3335**

Parameter	Value	Cell Line/System	Reference
Ki	220 nM	Biochemical radioligand binding assay	[2]
IC50	480 nM	HEK293 cells (Gal4-RORα LBD cotransfection assay)	[2]

Table 2: Effect of **SR3335** on RORα Target Gene Expression in HepG2 Cells

Target Gene	Treatment	Fold Change (mRNA)	Reference
G6Pase	5 μM SR3335	Significant suppression	[1]
PEPCK	5 μM SR3335	Significant suppression	[1]

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the standard culture conditions for cell lines commonly used in **SR3335** studies.

Materials:

- HepG2 cells (human hepatocellular carcinoma)
- HEK293 cells (human embryonic kidney)

- Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 cells
- Minimum Essential Medium (MEM) for HepG2 cells
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)

Procedure:

- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Culture HepG2 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture cells every 2-3 days or when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density.

Preparation of SR3335 Stock Solution

Materials:

- **SR3335** powder
- Dimethyl sulfoxide (DMSO)

Procedure:

- Prepare a high-concentration stock solution of **SR3335** (e.g., 10 mM) in sterile DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.

- For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO alone) should be included in all experiments.

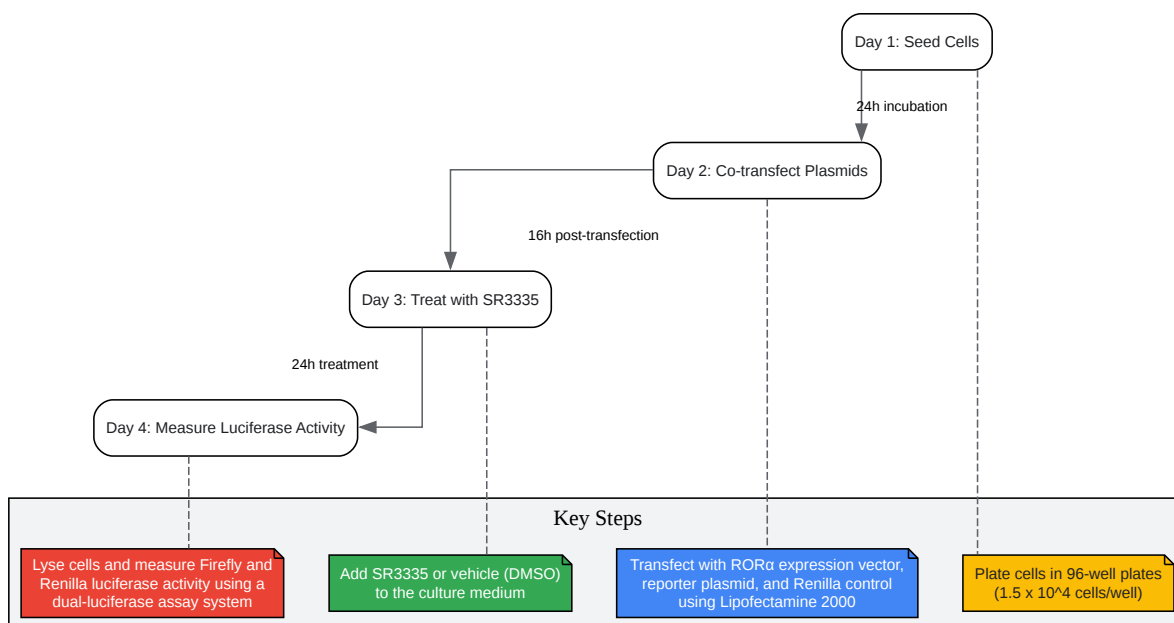
ROR α Reporter Gene Assay (Co-transfection)

This assay measures the ability of **SR3335** to inhibit the transcriptional activity of ROR α .

Materials:

- HEK293 or HepG2 cells
- Expression vector for ROR α (full-length or LBD)
- Luciferase reporter vector containing ROR response elements (ROREs) (e.g., G6Pase promoter-luciferase)
- A control vector expressing Renilla luciferase (for normalization)
- Lipofectamine™ 2000 or other suitable transfection reagent
- 96-well plates
- Dual-luciferase reporter assay system

Procedure:



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